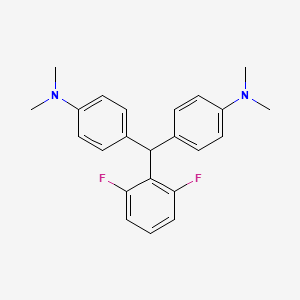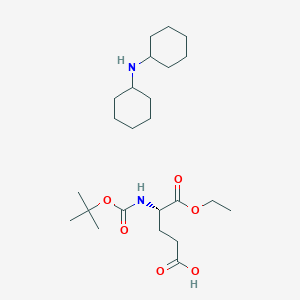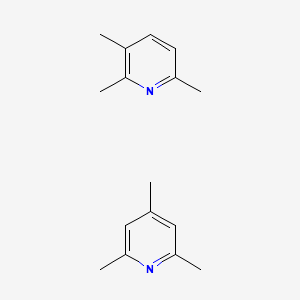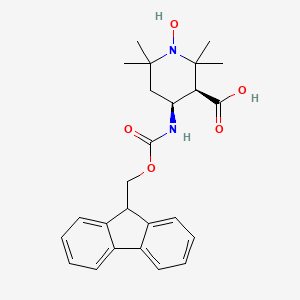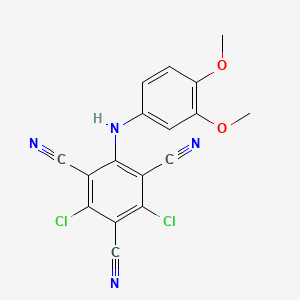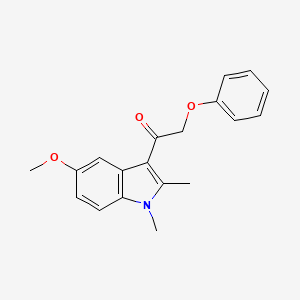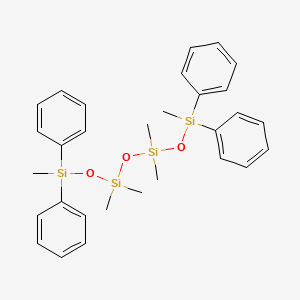
1,3,3,5,5,7-Hexamethyl-1,1,7,7-tetraphenyltetrasiloxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,3,5,5,7-Hexamethyl-1,1,7,7-tetraphenyltetrasiloxane is an organosilicon compound with the molecular formula C30H38O3Si4. It is characterized by the presence of four silicon atoms, each bonded to phenyl and methyl groups. This compound is known for its unique structural properties and is used in various scientific and industrial applications .
Vorbereitungsmethoden
The synthesis of 1,3,3,5,5,7-Hexamethyl-1,1,7,7-tetraphenyltetrasiloxane typically involves the reaction of chlorosilanes with phenyl and methyl groups under controlled conditions. One common method includes the use of a salt solution in tetrahydrofuran (THF) and a solution of chlorosilane in THF, which are added simultaneously with vigorous stirring and cooling to -60°C . Industrial production methods may vary, but they generally follow similar principles of controlled reactions involving chlorosilanes and appropriate solvents.
Analyse Chemischer Reaktionen
1,3,3,5,5,7-Hexamethyl-1,1,7,7-tetraphenyltetrasiloxane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form siloxane derivatives.
Substitution: It can undergo substitution reactions where phenyl or methyl groups are replaced by other functional groups.
Hydrolysis: In the presence of water, it can hydrolyze to form silanols and other siloxane derivatives.
Common reagents used in these reactions include oxidizing agents, acids, and bases. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1,3,3,5,5,7-Hexamethyl-1,1,7,7-tetraphenyltetrasiloxane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.
Biology: Employed in the development of biocompatible materials and drug delivery systems.
Medicine: Investigated for its potential use in medical devices and implants due to its stability and biocompatibility.
Industry: Utilized in the production of high-performance materials, coatings, and adhesives
Wirkmechanismus
The mechanism of action of 1,3,3,5,5,7-Hexamethyl-1,1,7,7-tetraphenyltetrasiloxane involves its interaction with various molecular targets and pathways. Its effects are primarily due to its ability to form stable siloxane bonds, which contribute to its structural integrity and reactivity. The specific pathways involved depend on the application and the environment in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
1,3,3,5,5,7-Hexamethyl-1,1,7,7-tetraphenyltetrasiloxane can be compared with other similar compounds such as:
1,1,3,3,5,5,7,7-Octamethyltetrasiloxane: This compound has a similar structure but lacks the phenyl groups, making it less complex and with different reactivity.
1,1,3,3,5,5,7,7-Octamethyl-1,7-tetrasiloxanediol: This compound contains hydroxyl groups, which can lead to different chemical properties and applications.
The uniqueness of this compound lies in its combination of phenyl and methyl groups, which provide a balance of stability and reactivity, making it suitable for a wide range of applications .
Eigenschaften
CAS-Nummer |
6904-66-1 |
|---|---|
Molekularformel |
C30H38O3Si4 |
Molekulargewicht |
559.0 g/mol |
IUPAC-Name |
[dimethyl-[methyl(diphenyl)silyl]oxysilyl]oxy-dimethyl-[methyl(diphenyl)silyl]oxysilane |
InChI |
InChI=1S/C30H38O3Si4/c1-34(2,32-36(5,27-19-11-7-12-20-27)28-21-13-8-14-22-28)31-35(3,4)33-37(6,29-23-15-9-16-24-29)30-25-17-10-18-26-30/h7-26H,1-6H3 |
InChI-Schlüssel |
HNGWDEQHOJWGBN-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(O[Si](C)(C)O[Si](C)(C1=CC=CC=C1)C2=CC=CC=C2)O[Si](C)(C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(8S,9R,10R,13S,14R,16S,17S)-17-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,11-dione](/img/structure/B13821545.png)
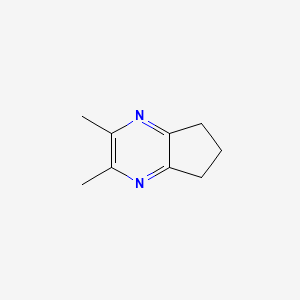
![(5Z)-3-ethyl-5-[3-methoxy-4-(prop-2-yn-1-yloxy)benzylidene]-1-methyl-2-thioxoimidazolidin-4-one](/img/structure/B13821557.png)
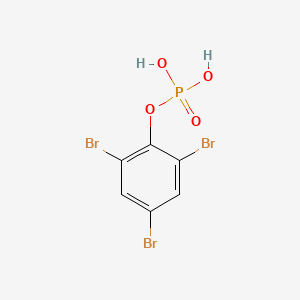
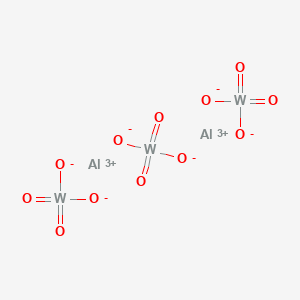
![2-[(4-{(E)-[6-acetyl-5-(2-methoxynaphthalen-1-yl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}-2-methoxyphenoxy)methyl]benzonitrile](/img/structure/B13821582.png)
![N'-{3-[(4-fluorophenoxy)methyl]-4-methoxybenzylidene}-1H-pyrazole-3-carbohydrazide](/img/structure/B13821585.png)
![2-(3-chlorophenoxy)-N'-[(1Z)-1-(4-chlorophenyl)ethylidene]acetohydrazide](/img/structure/B13821594.png)
